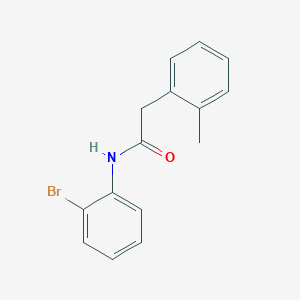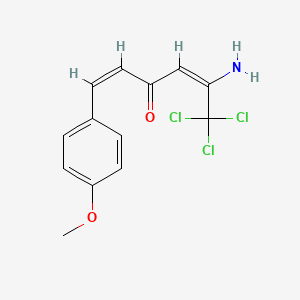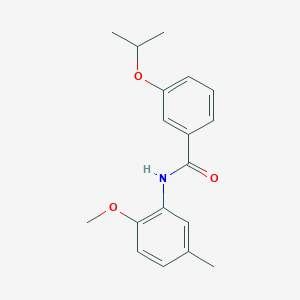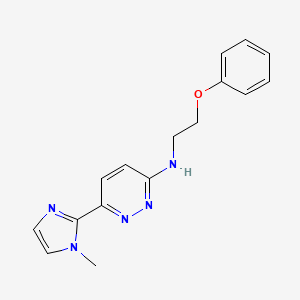
N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea, also known as EPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPU is a urea derivative that has been synthesized using different methods.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea is not fully understood. However, it has been suggested that this compound exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and PLA2, enzymes that are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of new blood vessels. In addition, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea in lab experiments is its ability to inhibit the activity of COX-2 and PLA2, enzymes that are involved in the inflammatory response. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of new blood vessels. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea. One direction is the development of new derivatives of this compound that have improved solubility and reduced toxicity. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and microbial infections. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
合成法
N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea can be synthesized using different methods, including the reaction of 4-ethoxyaniline with 2-phenylethyl isocyanate. This method involves the addition of 4-ethoxyaniline to a solution of 2-phenylethyl isocyanate in anhydrous toluene under reflux. The resulting mixture is then stirred for several hours, and the product is obtained by filtration and recrystallization. Other methods of synthesizing this compound include the reaction of 4-ethoxyaniline with 2-phenylethyl chloroformate and the reaction of 4-ethoxyaniline with 2-phenylethyl isothiocyanate.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been found to possess antitumor, anti-inflammatory, and anti-angiogenic properties. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-16-10-8-15(9-11-16)19-17(20)18-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYZEXIEQLOTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-isopropyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5322880.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5322894.png)

![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)

![methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B5322927.png)
![2-[(3-methylbenzyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322934.png)
![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)


![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322945.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5322953.png)
![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)